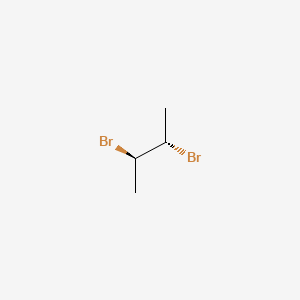
2,4,6-トリクロロボラジン
説明
2,4,6-Trichloroborazine is a chemical compound with the molecular formula B₃Cl₃H₃N₃. It is a derivative of borazine, where three hydrogen atoms are replaced by chlorine atoms. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
科学的研究の応用
2,4,6-Trichloroborazine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of boron nitride, a material with excellent thermal and chemical stability.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
作用機序
Target of Action
2,4,6-Trichloroborazine is primarily used as a precursor for the synthesis of boron nitride . Boron nitride is a material of interest due to its unique properties, such as high thermal conductivity, high temperature stability, and resistance to corrosion and oxidation .
Mode of Action
It is known that it is used as a starting material for the preparation of many borazine derivatives, particularly for the parent borazine (hb=nh)3 .
Biochemical Pathways
It is known that both 2,4,6-trichloroborazine and borazine are precursors for the chemical vapor deposition (cvd) of boron nitride . This process is used to create thin films of boron nitride, a material with numerous industrial applications.
Result of Action
The primary result of the action of 2,4,6-Trichloroborazine is the production of boron nitride and other borazine derivatives . These materials have a wide range of applications, including use in environmental and green technologies due to their unique physical and chemical properties .
Action Environment
The action of 2,4,6-Trichloroborazine is influenced by various environmental factors. For example, the synthesis of boron nitride from 2,4,6-Trichloroborazine can be carried out in both vapor phase syntheses and methods in the liquid/solid state . The specific conditions used can have a significant impact on the properties of the resulting boron nitride.
準備方法
Synthetic Routes and Reaction Conditions: 2,4,6-Trichloroborazine can be synthesized through the reaction of boron trichloride with ammonia. The reaction typically involves the following steps:
Reaction of Boron Trichloride with Ammonia: Boron trichloride (BCl₃) reacts with ammonia (NH₃) to form 2,4,6-Trichloroborazine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of 2,4,6-Trichloroborazine involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in achieving higher yields and purity. The reaction conditions are carefully controlled to ensure consistent product quality .
化学反応の分析
Types of Reactions: 2,4,6-Trichloroborazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in 2,4,6-Trichloroborazine can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: This compound can undergo oxidation to form boron nitride or reduction to form borazine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and organometallic compounds. The reactions are typically carried out in the presence of a catalyst, such as palladium or nickel, under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: The major products are substituted borazine derivatives.
Oxidation and Reduction Reactions: The major products include boron nitride and borazine.
類似化合物との比較
Borazine (B₃H₆N₃):
2,4,6-Trifluoroborazine (B₃F₃H₃N₃): This compound is similar but has fluorine atoms instead of chlorine atoms.
Uniqueness: 2,4,6-Trichloroborazine is unique due to the presence of chlorine atoms, which impart distinct chemical properties. These properties make it more reactive in substitution reactions compared to its hydrogen or fluorine counterparts .
特性
IUPAC Name |
2,4,6-trichloro-1,3,5,2,4,6-triazatriborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B3Cl3H3N3/c4-1-7-2(5)9-3(6)8-1/h7-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXPQKHXJCOFGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NB(NB(N1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B3Cl3H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239371 | |
| Record name | 2,4,6-Trichloroborazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933-18-6 | |
| Record name | 2,4,6-Trichloroborazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trichloroborazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Trichloroborazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Trichloroborazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trichloroborazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[1,1'-Binaphthalene]-8,8'-dicarboxylic acid](/img/structure/B1593820.png)




